(Acetyloxy)(thiophen-2-yl)methyl acetate

Vue d'ensemble

Description

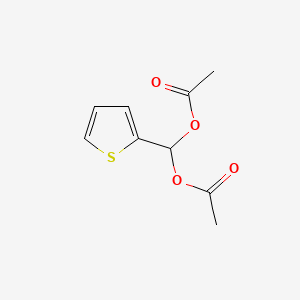

(Acetyloxy)(thiophen-2-yl)methyl acetate is an organic compound with the molecular formula C9H10O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an acetyloxy group attached to the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate typically involves the reaction of 2-thiophenecarboxaldehyde with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a catalyst such as pyridine. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+acetic anhydride→(Acetyloxy)(thiophen-2-yl)methyl acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(Acetyloxy)(thiophen-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Pharmacological Properties

The compound exhibits potential pharmacological activities due to the thiophene moiety, which is associated with various biological effects such as antibacterial, antifungal, and anticancer properties. Research indicates that thiophene derivatives can interact with multiple biological targets, making them valuable in drug development.

Drug Synthesis

(Acetyloxy)(thiophen-2-yl)methyl acetate is utilized as a building block in the synthesis of numerous pharmaceutical agents. Its ability to undergo various chemical reactions allows for the creation of complex structures that are essential in medicinal chemistry. For instance, it can be transformed into more potent bioactive compounds through functionalization reactions.

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in developing new polymers and materials. The compound can be incorporated into polymer matrices to enhance properties such as conductivity and thermal stability. Thiophene-based polymers are particularly noted for their applications in organic electronics and photovoltaic devices.

Nanomaterials

Research has indicated that thiophene derivatives can be used in the synthesis of nanomaterials with unique electronic properties. These nanomaterials have applications in sensors, transistors, and other electronic devices, showcasing the versatility of this compound in nanotechnology.

Synthetic Chemistry

Reactivity and Functionalization

The compound's structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Understanding these reactions is crucial for developing new synthetic pathways that can lead to novel compounds with desired properties.

Intermediates in Organic Synthesis

As an intermediate, this compound plays a vital role in organic synthesis protocols. It can be used to generate other functionalized thiophene derivatives that are essential for further chemical transformations or applications in various fields such as agrochemicals and fine chemicals.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of thiophene derivatives synthesized from this compound. The results indicated significant activity against several strains of bacteria, suggesting its potential use as a lead compound for developing new antibacterial agents.

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into polymer blends for organic photovoltaic applications showed improved energy conversion efficiencies compared to traditional materials. This highlights its potential role in advancing renewable energy technologies.

Mécanisme D'action

The mechanism of action of (Acetyloxy)(thiophen-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxaldehyde: A precursor in the synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate.

2-Acetoxymethylthiophene: A related compound with similar structural features.

Thiophene-2-acetic acid: Another thiophene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetyloxy group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

Overview

(Acetyloxy)(thiophen-2-yl)methyl acetate is an organic compound with the molecular formula C₉H₁₀O₄S. It is a derivative of thiophene, a five-membered sulfur-containing heterocyclic compound. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : The acetyloxy group may facilitate interactions with enzyme active sites, inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.

- DNA Intercalation : Thiophene derivatives are known for their ability to intercalate into DNA, potentially affecting gene expression and replication.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In animal models, it exhibited a notable reduction in inflammation markers when tested against carrageenan-induced inflammation .

- Analgesic Properties : In analgesic assays, such as the acetic acid-induced writhing test in mice, this compound showed significant pain relief effects, indicating its potential application in pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including this compound:

Study 1: Antimicrobial Screening

A study conducted on various thiophene derivatives revealed that those with acetyloxy substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized disk diffusion methods to assess the inhibitory effects against pathogenic bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Control | 10 mm | 12 mm |

| This compound | 15 mm | 18 mm |

Study 2: Anti-inflammatory Assessment

In a controlled experiment assessing anti-inflammatory properties, the ethyl acetate fraction containing this compound was administered to mice. The results indicated a significant reduction in paw edema compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| This compound | 46% |

Q & A

Q. What are the optimal reaction conditions for synthesizing (Acetyloxy)(thiophen-2-yl)methyl acetate, and how can side products be minimized?

Level: Basic (Synthesis Optimization)

Methodological Answer:

Synthesis typically involves esterification and thiophene functionalization. Key steps include:

- Acid-Catalyzed Esterification: Use methanol or ethanol as solvents with concentrated sulfuric acid (1-2% v/v) under reflux (4–6 hours) to promote ester bond formation .

- Thiophene Coupling: Employ Friedel-Crafts acylation or nucleophilic substitution to introduce the thiophene moiety. Anhydrous conditions and catalysts like BF₃·Et₂O may enhance yield .

- Side Product Mitigation: Monitor reaction temperature to avoid over-acylation. Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic (Structural Characterization)

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Ester C=O stretches (~1740 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) validate functional groups .

- X-Ray Crystallography: Resolve molecular geometry and confirm stereochemistry (e.g., torsion angles between thiophene and acetate groups) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

Level: Advanced (Reactivity Analysis)

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies. Focus on:

- Nucleophilic Substitution: Compare leaving group abilities (e.g., acetate vs. thiophene-O) using Fukui indices .

- Oxidation Pathways: Simulate reaction coordinates for ester cleavage or thiophene ring oxidation (e.g., with KMnO₄) to predict major products .

- MD Simulations: Analyze solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Q. What experimental designs address discrepancies in biological activity data for this compound?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

- Dose-Response Curves: Conduct assays (e.g., enzyme inhibition, cytotoxicity) in triplicate with positive/negative controls. Use ANOVA to assess statistical significance across replicates .

- Metabolic Stability Tests: Incubate the compound with liver microsomes (human/rat) to evaluate hydrolysis rates. LC-MS/MS quantifies parent compound degradation and metabolite formation .

- Confounding Factors: Control for thiophene-mediated cytochrome P450 interactions or esterase activity in cell-based assays .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Level: Advanced (Environmental Impact)

Methodological Answer:

- Hydrolysis Studies: Expose the compound to pH-varied aqueous solutions (pH 4–9) at 25°C. Monitor degradation via HPLC and identify products (e.g., acetic acid, thiophenol derivatives) .

- QSAR Modeling: Predict bioaccumulation potential (log P) and toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using EPI Suite or TEST software .

- Microcosm Experiments: Evaluate soil adsorption/desorption kinetics using batch equilibration methods (OECD Guideline 106) .

Q. How can reaction pathways be validated when unexpected byproducts form during synthesis?

Level: Advanced (Mechanistic Analysis)

Methodological Answer:

- Isolation and Characterization: Purify byproducts via preparative TLC or HPLC. Use HRMS and 2D NMR (COSY, HSQC) to assign structures .

- Mechanistic Probes:

- Isotope Labeling: Introduce ¹⁸O in ester groups to track hydrolysis pathways .

- Trapping Experiments:** Add radical scavengers (e.g., TEMPO) to detect free-radical intermediates in oxidation reactions .

Q. What strategies optimize the compound’s stability in formulation studies for drug delivery?

Level: Advanced (Applied Research)

Methodological Answer:

- Accelerated Stability Testing: Store formulations (e.g., nanoparticles, liposomes) at 40°C/75% RH for 1–3 months. Monitor degradation via UPLC and assess excipient compatibility .

- Protective Group Strategies: Replace acetyl groups with more hydrolytically stable alternatives (e.g., pivaloyl) while retaining bioactivity .

Propriétés

IUPAC Name |

[acetyloxy(thiophen-2-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWFMLVWGWHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CS1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383933 | |

| Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63011-97-2 | |

| Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.